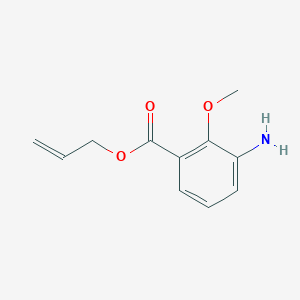![molecular formula C15H17NO3 B139406 4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile CAS No. 137464-95-0](/img/structure/B139406.png)
4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile
Vue d'ensemble
Description
4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile is a chemical compound characterized by its unique spirocyclic structure. This compound features a benzonitrile group attached to a spirocyclic dioxaspirodecane ring system, which includes a hydroxy group. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile typically involves the formation of the spirocyclic ring system followed by the introduction of the benzonitrile group. One common method involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with a suitable nitrile precursor under acidic or basic conditions. The hydroxy group can be introduced through subsequent hydrolysis or reduction reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The benzonitrile group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-(8-oxo-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile.
Reduction: Formation of 4-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzylamine.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The hydroxy group may form hydrogen bonds with biological molecules, while the benzonitrile group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: A precursor in the synthesis of 4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile.
4-Hydroxycyclohexanone: Another compound with a similar spirocyclic structure.
Ethyl (8-hydroxy-1,4-dioxaspiro[4.5]dec-8-yl)acetate: A related ester derivative.
Uniqueness
This compound is unique due to its combination of a spirocyclic ring system with a benzonitrile group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
4-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c16-11-12-1-3-13(4-2-12)14(17)5-7-15(8-6-14)18-9-10-19-15/h1-4,17H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADTXWFCSNVQPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C3=CC=C(C=C3)C#N)O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567100 | |
| Record name | 4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137464-95-0 | |
| Record name | 4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
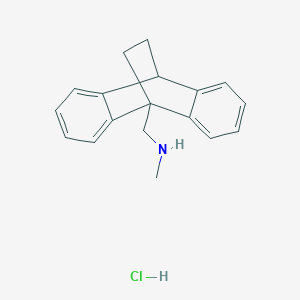


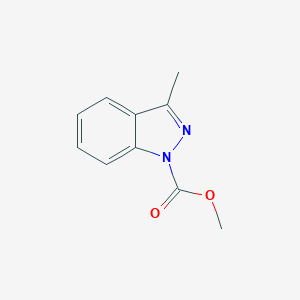
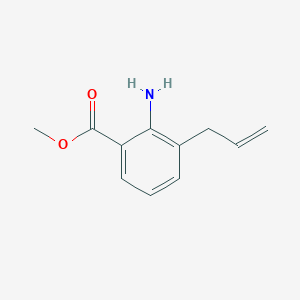

![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)

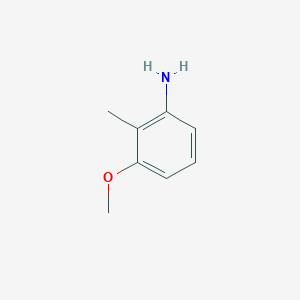

![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)
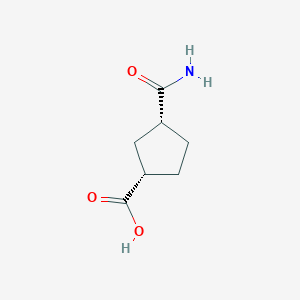
![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)
